2-(4-(Isopropylthio)phenyl)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
CAS No.: 1251545-07-9
Cat. No.: VC4203338
Molecular Formula: C20H27NO2S
Molecular Weight: 345.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251545-07-9 |
|---|---|
| Molecular Formula | C20H27NO2S |
| Molecular Weight | 345.5 |
| IUPAC Name | 2-(4-propan-2-ylsulfanylphenyl)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C20H27NO2S/c1-4-12-23-15-18-6-5-11-21(14-18)20(22)13-17-7-9-19(10-8-17)24-16(2)3/h1,7-10,16,18H,5-6,11-15H2,2-3H3 |
| Standard InChI Key | PFTPQCPFFUHHBH-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)COCC#C |
Introduction
2-(4-(Isopropylthio)phenyl)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a complex organic compound with potential applications in the field of medicinal chemistry. This compound features a unique structure that includes aromatic and aliphatic components, which may confer specific biological activities. It is classified as a synthetic organic compound, specifically within the realm of pharmaceutical agents.
Key Features:
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Molecular Weight: Approximately 342.49 g/mol.
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Functional Groups: Contains ketone, thioether, and alkyne groups.
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Potential Applications: May interact with biological targets, potentially leading to novel treatments for diseases.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several steps, starting from commercially available precursors. Specific reaction conditions such as temperature, solvent choice, and catalysts significantly influence yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
Synthesis Steps:
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Starting Materials: Commercially available precursors.
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Reaction Conditions: Temperature, solvent choice, and catalysts are crucial.
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Solvent Selection: Polar aprotic solvents may enhance reaction efficiency.
Potential Mechanisms of Action
The mechanism of action for 2-(4-(Isopropylthio)phenyl)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone would depend on its specific interactions with biological targets. Potential mechanisms include binding to enzymes or receptors implicated in disease progression.
Potential Biological Targets:
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Enzymes: Kinases or other enzymes involved in signaling pathways.
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Receptors: G-protein coupled receptors or nuclear receptors.
Research Findings and Applications
Research on this compound is ongoing, with potential applications in the development of new therapeutic agents. Its unique structure suggests it may interact with biological targets, potentially leading to novel treatments for diseases.
Potential Applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for novel therapeutic agents. |
| Drug Development | Interactions with biological targets could lead to new treatments. |
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